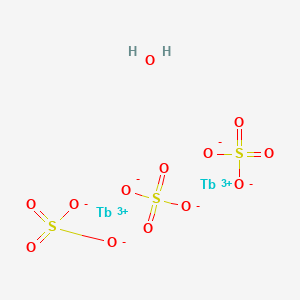
terbium(3+);trisulfate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(3+);trisulfate;hydrate is a compound formed by the lanthanide metal terbium (Tb) in its +3 oxidation state, combined with sulfate ions and water molecules. This compound is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbium(3+);trisulfate;hydrate can be synthesized through the reaction of terbium(III) chloride with sulfuric acid in an aqueous solution. The reaction typically involves dissolving terbium(III) chloride in water, followed by the gradual addition of sulfuric acid under controlled conditions to form the trisulfate complex. The resulting solution is then allowed to crystallize, forming the hydrated compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity terbium oxide as a starting material, which is dissolved in hydrochloric acid to form terbium(III) chloride. This is then reacted with sulfuric acid to produce the trisulfate complex. The solution is purified and crystallized to obtain the hydrated form of the compound .
Chemical Reactions Analysis
Types of Reactions
Terbium(3+);trisulfate;hydrate undergoes various chemical reactions, including:
Oxidation: Terbium(III) can be oxidized to terbium(IV) under specific conditions.
Reduction: Terbium(IV) can be reduced back to terbium(III).
Substitution: The sulfate ions in the compound can be substituted with other anions in solution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. Substitution reactions often involve the use of different anionic salts in aqueous solutions .
Major Products Formed
The major products formed from these reactions include terbium(IV) compounds, terbium(III) compounds with different anions, and various oxides of terbium .
Scientific Research Applications
Terbium(3+);trisulfate;hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other terbium compounds and coordination polymers.
Biology: Employed in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism by which terbium(3+);trisulfate;hydrate exerts its effects is primarily through its luminescent properties. When exposed to ultraviolet light, the terbium ions in the compound absorb energy and emit green fluorescence. This property is exploited in various applications, including imaging and display technologies. The molecular targets and pathways involved include the excitation of terbium ions and the subsequent emission of light .
Comparison with Similar Compounds
Similar Compounds
Terbium(III) oxalate: Another terbium compound with similar luminescent properties.
Terbium(III) nitrate hydrate: Used in similar applications, including ceramics and phosphors.
Terbium(III) sulfate octahydrate: A closely related compound with similar chemical properties.
Uniqueness
Terbium(3+);trisulfate;hydrate is unique due to its specific combination of terbium ions, sulfate ions, and water molecules, which confer distinct properties such as solubility and crystallization behavior. Its ability to emit green fluorescence under ultraviolet light makes it particularly valuable in applications requiring luminescent materials .
Properties
CAS No. |
51027-05-5 |
|---|---|
Molecular Formula |
H2O13S3Tb2 |
Molecular Weight |
624.1 g/mol |
IUPAC Name |
terbium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Tb/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI Key |
QGWLDMPYOGUPRN-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


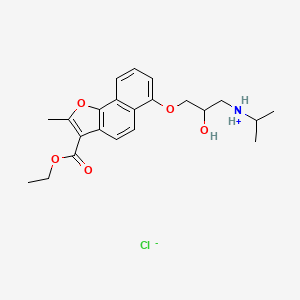
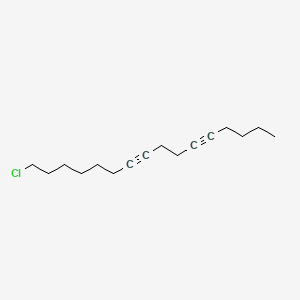
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
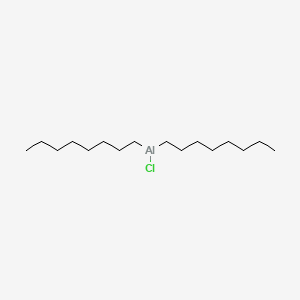

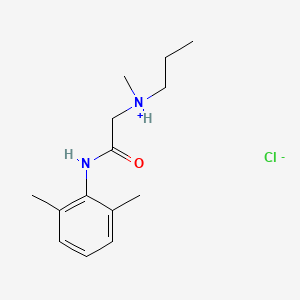



![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)



